P300/Cbp-IN-5 is a potent p300/CBP histone acetyltransferase inhibitor . It is extracted from patent WO2016044770A1, Example 715, and has an IC50 of 18.8 nM . The p300-CBP coactivator family in humans is composed of two closely related transcriptional co-activating proteins: p300 (also called EP300 or E1A binding protein p300) and CBP (also known as CREB-binding protein or CREBBP) . Both p300 and CBP interact with numerous transcription factors and act to increase the expression of their target genes .
The molecular weight of P300/Cbp-IN-5 is 618.55 and its formula is C29H27F5N6O4 . The structure of p300 and CBP have similar structures. Both contain five protein interaction domains: the nuclear receptor interaction domain (RID), the KIX domain (CREB and MYB interaction domain), the cysteine/histidine regions (TAZ1/CH1 and TAZ2/CH3) and the interferon response binding domain (IBiD) .
P300/Cbp-IN-5 is a potent p300/CBP histone acetyltransferase inhibitor . The functions of CBP/p300, especially their acetyltransferase activity and chromatin association, are regulated both intramolecularly by their autoinhibitory loop (AIL), bromodomain, and PHD-RING region and intermolecularly by their interacting partners .
P300/Cbp-IN-5 was developed as part of ongoing research into small molecules that can modulate the activity of p300 and CBP. These proteins are large, multifunctional enzymes with approximately 2400 amino acids, sharing about 75% sequence similarity. They contain a catalytic histone acetyltransferase domain that facilitates the transfer of acetyl groups to lysine residues on histones, thereby influencing chromatin structure and gene expression . The compound has been identified as a promising candidate for therapeutic applications, particularly in cancer treatment where dysregulation of p300/CBP is often implicated .
The synthesis of P300/Cbp-IN-5 involves multiple steps typically found in organic synthesis. While specific synthetic routes may vary, the general approach includes:
Specific parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity but are not detailed in the available literature.
The molecular structure of P300/Cbp-IN-5 is characterized by its ability to fit into the bromodomain pocket of p300/CBP. This pocket is crucial for recognizing acetylated lysines on histone tails. Structural studies using X-ray crystallography or nuclear magnetic resonance spectroscopy would typically reveal:
The detailed three-dimensional conformation can provide insights into how modifications to the compound might enhance its inhibitory potency.
P300/Cbp-IN-5 primarily engages in chemical interactions that inhibit the acetyltransferase activity of p300/CBP. Notable reactions include:
Quantitative assays typically measure the inhibition constant (IC50) to evaluate efficacy against p300/CBP.
The mechanism of action for P300/Cbp-IN-5 involves:
This mechanism highlights its potential utility in therapeutic contexts where p300/CBP activity contributes to disease states.
The physical and chemical properties of P300/Cbp-IN-5 include:
These properties influence formulation strategies for potential clinical applications.
P300/Cbp-IN-5 has several scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2